Benzyl 2-(2-bromophenyl)acetate

Description

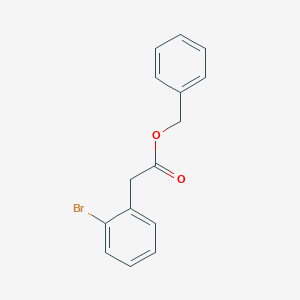

Benzyl 2-(2-bromophenyl)acetate is an organic ester derived from 2-bromophenylacetic acid, where the carboxylic acid group is esterified with benzyl alcohol. The compound features a bromine atom at the ortho position of the phenyl ring and a benzyl ester moiety.

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

benzyl 2-(2-bromophenyl)acetate |

InChI |

InChI=1S/C15H13BrO2/c16-14-9-5-4-8-13(14)10-15(17)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

InChI Key |

NOCXEYMDSMERRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-bromophenylacetic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the aromatic ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Sodium methoxide (NaOMe) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

Substitution: Various substituted benzyl 2-(2-bromophenyl)acetates.

Reduction: Benzyl 2-(2-bromophenyl)ethanol.

Oxidation: 2-(2-bromophenyl)acetic acid.

Scientific Research Applications

Synthesis and Reactivity

Benzyl 2-(2-bromophenyl)acetate serves as a versatile intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceutical compounds and fine chemicals. For instance, it can be used to synthesize acimetine, fullerene pyrrolidine derivatives, and antibacterial clothing fabrics . The compound's reactivity allows it to participate in nucleophilic substitutions, leading to the development of diverse chemical entities.

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives in anticancer therapies. For example, compounds derived from this acetate have shown promising activity against specific cancer cell lines by inhibiting key signaling pathways involved in tumor growth. In one study, derivatives exhibited enhanced selectivity against human tumor cells that overexpress receptor tyrosine kinases (RTKs), demonstrating better efficacy than standard agents .

Multi-Kinase Inhibition

Research has indicated that this compound derivatives can act as multi-kinase inhibitors. These compounds have been evaluated for their ability to inhibit various kinases associated with cancer progression, including EGFR and VEGFR-2. For instance, a particular derivative demonstrated toxicity against A431 cells at concentrations significantly lower than traditional chemotherapy agents .

Industrial Applications

This compound is not limited to pharmaceutical applications; it also finds utility in industrial settings:

- Synthesis of Pesticides : The compound is employed in the manufacture of various pesticides, contributing to agricultural productivity.

- Antibacterial Agents : Its derivatives are incorporated into formulations aimed at providing antibacterial properties for textiles and coatings .

Case Study 1: Synthesis of Acimetine

In a notable synthesis route, this compound was reacted with specific amines under controlled conditions to yield acimetine, an antipsychotic medication. The process involved optimizing reaction conditions such as temperature and solvent choice to achieve high yields .

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Acimetine | 75 | This compound + amine |

Case Study 2: Evaluation of Anticancer Activity

A series of derivatives based on this compound were tested for their anticancer properties against various human cancer cell lines. The results indicated that certain modifications on the benzene ring significantly enhanced the cytotoxicity compared to the parent compound.

| Derivative | Cell Line Tested | IC50 (µM) | Comparison with Standard Agent |

|---|---|---|---|

| Compound A | A431 | 5 | 10-fold better than PD153035 |

| Compound B | MCF-7 | 8 | Comparable to standard agent |

Mechanism of Action

The mechanism of action of benzyl 2-(2-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom in the aromatic ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by enzymes or chemical catalysts, leading to various biological and chemical effects.

Comparison with Similar Compounds

Substituent Position and Ester Group Variations

The position of the bromine atom and the choice of ester group significantly influence reactivity, physical properties, and applications. Below is a comparative analysis:

Key Observations :

- Ester Group Impact : Benzyl esters (e.g., this compound) are more lipophilic than methyl or ethyl esters, enhancing solubility in organic solvents and bioavailability in drug delivery systems.

Biological Activity

Benzyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol. This compound exhibits a variety of biological activities, making it a subject of interest in both medicinal chemistry and biological research. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.

This compound contains a bromine atom that allows for electrophilic aromatic substitution reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may contribute to its biological effects.

Key Reactions:

- Substitution Reactions: The bromine atom can be replaced by other substituents.

- Reduction Reactions: The ester can be reduced to yield the corresponding alcohol.

- Oxidation Reactions: Can be oxidized to form carboxylic acids or other derivatives.

Biological Activity

This compound has been investigated for several biological activities:

- Antitumor Activity: Studies have shown that certain derivatives related to this compound exhibit significant antitumor effects. For instance, compounds derived from similar structures have been tested against various cancer cell lines, demonstrating reduced viability in aggressive types such as triple-negative breast cancer .

- Anticoagulant Properties: Related compounds have been reported to inhibit coagulation factors, suggesting potential applications in treating thromboembolic disorders. These findings indicate that this compound could be explored for similar therapeutic roles .

- Anti-inflammatory Effects: Some derivatives demonstrate anti-inflammatory properties, potentially making them useful in treating inflammatory diseases. In vitro studies using RAW264.7 cells have shown varying cytotoxicity levels depending on the substituents present on the benzyl group .

Case Studies and Research Findings

-

Antitumor Studies:

- In a study involving the MDA-MB-231 breast cancer cell line, compounds related to this compound demonstrated a decrease in cell viability by approximately 55% at a concentration of 10 μM after three days of treatment . This suggests a promising avenue for further research into its potential as an anticancer agent.

- Anticoagulant Research:

- Inflammation and Cytotoxicity:

Comparative Analysis

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antitumor, Anti-inflammatory | Potential for drug development |

| N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | Anticoagulant | Effective against thromboembolic disorders |

| Methyl 2-(3-bromophenyl)acetate | Lower potency in antitumor activity | Structural variations affect activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.